molecular formula C23H15F3O3S B2591510 Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone CAS No. 338423-91-9

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone

Cat. No.: B2591510
CAS No.: 338423-91-9
M. Wt: 428.43
InChI Key: ZTSSTXCLTNSOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone is a complex organic compound known for its unique structural properties and various applications in scientific research. This compound falls under the category of synthetic organic chemistry and is widely used in the fields of chemistry, biology, medicine, and industry due to its versatile reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone, a multi-step synthetic route is usually employed. The synthesis often begins with the preparation of the intermediate compounds, which include the corresponding benzofuran and sulfoxide derivatives. Typical reaction conditions involve the use of organic solvents such as dichloromethane or toluene, along with catalysts like palladium or copper complexes to facilitate the reactions.

  • Step 1: : Formation of the benzofuran ring via cyclization of suitable precursors.

  • Step 2: : Introduction of the trifluoromethyl group through nucleophilic substitution reactions.

  • Step 3: : Coupling of the benzofuran intermediate with the sulfoxide derivative under catalytic conditions.

  • Step 4: : Final condensation step to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves scaling up the laboratory synthesis protocols while ensuring process optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often utilized to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation: : The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can convert the sulfoxide group to a sulfide, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halogenating agents, nitro compounds.

Major Products Formed

  • Oxidation: : Sulfone derivatives.

  • Reduction: : Sulfide derivatives.

  • Substitution: : Various substituted benzofuran derivatives.

Scientific Research Applications

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone is widely used in scientific research due to its diverse applications:

  • Chemistry: : Utilized as a building block in organic synthesis and for studying reaction mechanisms.

  • Biology: : Employed in biochemical assays to study enzyme interactions and cellular pathways.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Used in the development of novel materials and as a catalyst in certain industrial processes.

Mechanism of Action

Molecular Targets and Pathways Involved

The mechanism of action of Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone involves interaction with specific molecular targets, such as enzymes and receptors, leading to modulation of biochemical pathways. The sulfinyl and benzofuran moieties play crucial roles in binding to target sites and influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Phenylsulfinylbenzofurans

  • Trifluoromethylbenzofurans

  • Benzofuran-based sulfoxides

Uniqueness

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone is unique due to the presence of the trifluoromethyl group, which imparts distinctive electronic properties and enhances biological activity compared to similar compounds. The specific arrangement of functional groups also contributes to its reactivity and versatility in research applications.

This article covers the essential aspects of this compound, from its preparation methods to its scientific applications and mechanism of action

Biological Activity

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, a trifluoromethyl phenyl group, and a sulfinyl functional group. Its molecular formula is C19H15F3O2SC_{19}H_{15}F_3O_2S with a molar mass of approximately 370.39 g/mol.

Antidepressant Effects

Recent studies have indicated that related compounds with similar structures may exhibit significant antidepressant-like effects. For instance, a study on N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide (CF3SePB), which shares structural characteristics with our compound of interest, demonstrated modulation of serotonergic systems, particularly involving the 5-HT1A and 5-HT3 receptors. The findings suggest potential pathways for developing new antidepressants based on structural analogs of trifluoromethyl-substituted compounds .

Inhibition of Matrix Metalloproteinases (MMPs)

Another area of research focuses on the inhibition of matrix metalloproteinases (MMPs). Compounds with trifluoromethyl groups have been shown to significantly inhibit MMP-1 activity. For example, one compound demonstrated 60-fold higher potency against MMP-1 compared to structurally related analogs due to favorable interactions between the trifluoromethyl group and specific amino acid residues within the MMP structure . This suggests that this compound could also exhibit similar inhibitory effects.

Case Study: Antidepressant-Like Activity

In an experimental setup, male Swiss mice were treated with CF3SePB at various dosages (1–50 mg/kg). Behavioral tests such as the Forced Swimming Test (FST) and Tail Suspension Test (TST) were employed to assess antidepressant-like activity. Results indicated that CF3SePB significantly reduced immobility time in both tests, supporting its potential as an antidepressant .

In Vitro Studies on MMP Inhibition

In vitro assays have been performed to evaluate the inhibitory activity of compounds similar to this compound against MMPs. These studies revealed that structural modifications around the trifluoromethyl group can enhance binding affinity and selectivity towards MMP-1 .

Data Tables

Activity Compound IC50 Value Reference
Antidepressant-like effectCF3SePB10 mg/kg
MMP-1 InhibitionTrifluoromethyl compound0.5 µM
Toxicity AssessmentCF3SePBLow toxicity

Properties

IUPAC Name

phenyl-[3-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]-1-benzofuran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3O3S/c24-23(25,26)16-9-6-10-17(13-16)30(28)14-19-18-11-4-5-12-20(18)29-22(19)21(27)15-7-2-1-3-8-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSSTXCLTNSOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.